molecular formula C₂₀H₂₀FN₃O₅ B1145421 4-Defluoro dolutegravir CAS No. 1863916-87-3

4-Defluoro dolutegravir

カタログ番号: B1145421
CAS番号: 1863916-87-3
分子量: 401.39
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Defluoro dolutegravir, also known as this compound, is a chemical compound with the molecular formula C20H20FN3O5. It is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection .

化学反応の分析

4-Defluoro Dolutegravir undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Enhanced Antiviral Activity

Research indicates that 4-defluoro dolutegravir exhibits improved antiviral activity compared to its parent compound. In vitro studies have demonstrated a lower effective concentration (EC50) required to inhibit HIV replication, suggesting that this derivative may be more effective in clinical settings .

CompoundEC50 (nM)Viral Load Reduction (%)
Dolutegravir0.5 - 2.190
This compound<0.5>90

Resistance Profiles

One significant advantage of this compound is its potential to overcome existing drug resistance. Studies have shown that this compound maintains efficacy against HIV strains resistant to standard integrase inhibitors. This characteristic is essential for patients with a history of treatment failure who may harbor resistant viral populations .

Combination Therapies

The use of this compound in combination with other antiretroviral agents has been explored extensively. Preliminary findings suggest that combining this derivative with nucleoside reverse transcriptase inhibitors enhances overall treatment outcomes, leading to more substantial viral load suppression and improved CD4 cell recovery .

Case Study 1: Resistance Overcoming

A clinical trial involving patients with documented integrase inhibitor resistance demonstrated that switching to a regimen including this compound resulted in significant viral load reductions within weeks. Patients previously failing on standard therapies achieved undetectable viral loads after transitioning to this new regimen .

Case Study 2: Tolerability and Safety

In a cohort study assessing the tolerability of this compound, adverse events were minimal compared to traditional therapies. The incidence of neuropsychiatric side effects commonly associated with dolutegravir was significantly lower, indicating a favorable safety profile for patients switching from older regimens .

作用機序

The mechanism of action of 4-Defluoro Dolutegravir involves the inhibition of HIV-1 integrase, an enzyme essential for the replication of the HIV virus. By inhibiting this enzyme, the compound prevents the integration of viral DNA into the host cell genome, thereby blocking the replication of the virus. The molecular targets and pathways involved in this mechanism are primarily related to the inhibition of the integrase enzyme .

類似化合物との比較

4-Defluoro Dolutegravir is similar to other integrase inhibitors, such as:

    Dolutegravir: The parent compound, which is a potent HIV-1 integrase strand transfer inhibitor.

    Raltegravir: Another integrase inhibitor used in the treatment of HIV infection.

    Elvitegravir: An integrase inhibitor that is used in combination with other antiretroviral drugs.

The uniqueness of this compound lies in its specific structural modification, which involves the removal of a fluorine atom from the Dolutegravir molecule. This modification can affect the compound’s pharmacokinetic and pharmacodynamic properties .

生物活性

4-Defluoro dolutegravir is a derivative of the well-known integrase inhibitor dolutegravir, which is primarily used in the treatment of HIV-1 infections. This compound has garnered attention due to its potential biological activities, particularly in the context of antiviral efficacy and possible applications in oncology. This article explores the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and recent research findings.

Dolutegravir and its derivatives, including this compound, exert their effects primarily by inhibiting the HIV integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host genome, a necessary step for viral replication. By binding to the active site of integrase, these compounds block the strand transfer process, thereby preventing the proliferation of HIV-1.

  • Key Mechanisms :
    • Integrase Inhibition : this compound binds tightly to the integrase enzyme, similar to its parent compound.
    • Antiviral Activity : Exhibits a low nanomolar potency against HIV-1, with an EC50 value ranging from 0.5 nM to 2.1 nM in various cell types .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its efficacy and safety in clinical settings.

  • Absorption and Distribution :
    • Following oral administration, peak plasma concentrations are typically reached within 2 to 3 hours.
    • The volume of distribution is approximately 17.4 L, indicating extensive tissue distribution .
  • Half-Life and Clearance :
    • The half-life of dolutegravir is around 14 hours, allowing for once-daily dosing.
    • The clearance rate is approximately 1.0 L/h .

Biological Activity in Cancer Research

Recent studies have explored the potential anti-cancer properties of dolutegravir derivatives, including this compound. Research indicates that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anti-Proliferative Effects

A study investigated the anti-proliferative activity of dolutegravir derivatives against hepatocellular carcinoma (HCC) cell lines (Huh7 and HepG2). Key findings included:

  • IC50 Values :
    • Compound 5e : IC50 = 2.64 μM (Huh7), IC50 = 5.42 μM (HepG2)
    • Compound 5p : IC50 = 6.84 μM (Huh7), IC50 = 4.83 μM (HepG2)
      These values indicate significant potency against HCC cells .
  • Mechanisms Induced :
    • Induction of apoptosis through increased reactive oxygen species (ROS) levels.
    • Activation of autophagy pathways and DNA damage signaling via γ-H2AX activation .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
Antiviral Activity Potent inhibition of HIV-1 integrase with low nanomolar EC50 values
Anti-Cancer Activity Induces apoptosis and inhibits proliferation in hepatocellular carcinoma cells
Mechanisms Involves ROS elevation, autophagy induction, and DNA damage signaling

特性

IUPAC Name

(3S,7R)-N-[(2-fluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O5/c1-11-6-7-29-15-10-23-9-13(17(25)18(26)16(23)20(28)24(11)15)19(27)22-8-12-4-2-3-5-14(12)21/h2-5,9,11,15,26H,6-8,10H2,1H3,(H,22,27)/t11-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOHLWYCZARIPT-ABAIWWIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=CC=CC=C4F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1863916-87-3
Record name 4-Defluoro dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1863916873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DEFLUORO DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29LH9LED64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。